1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine

Drug design Medicinal chemistry Lipophilicity

1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine is a synthetic sulfonylpiperazine derivative (C₁₄H₂₁BrN₂O₂S, MW 361.30 g/mol) featuring a 4-bromobenzenesulfonyl group attached to the 1-position of a piperazine ring and an isobutyl (2-methylpropyl) substituent at the 4-position. The compound belongs to the sulfonylpiperazine class, a scaffold recognized for its versatility across multiple therapeutic target areas including anticancer, antibacterial, antifungal, and neurological receptor modulation.

Molecular Formula C14H21BrN2O2S
Molecular Weight 361.3 g/mol
CAS No. 1187385-78-9
Cat. No. B1372378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine
CAS1187385-78-9
Molecular FormulaC14H21BrN2O2S
Molecular Weight361.3 g/mol
Structural Identifiers
SMILESCC(C)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H21BrN2O2S/c1-12(2)11-16-7-9-17(10-8-16)20(18,19)14-5-3-13(15)4-6-14/h3-6,12H,7-11H2,1-2H3
InChIKeyLARLQVYZLIPIBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine (CAS 1187385-78-9): Sourcing and Structural Context for Research Procurement


1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine is a synthetic sulfonylpiperazine derivative (C₁₄H₂₁BrN₂O₂S, MW 361.30 g/mol) featuring a 4-bromobenzenesulfonyl group attached to the 1-position of a piperazine ring and an isobutyl (2-methylpropyl) substituent at the 4-position [1]. The compound belongs to the sulfonylpiperazine class, a scaffold recognized for its versatility across multiple therapeutic target areas including anticancer, antibacterial, antifungal, and neurological receptor modulation [2]. Its computed XLogP3-AA is 2.9, which positions it in a moderate lipophilicity range suitable for membrane permeability while retaining some aqueous solubility via the sulfonamide moiety [1]. Commercially, the compound is available in research-grade purity specifications of 95% to 98% from multiple suppliers .

Why 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine Cannot Be Interchanged with Generic Sulfonylpiperazine Analogs


Within the sulfonylpiperazine class, even subtle structural variations produce substantial differences in physicochemical properties relevant to both biological assay outcomes and chemical handling. The isobutyl group on this compound introduces a branched alkyl architecture that distinguishes it from linear-chain analogs like 1-(4-bromophenylsulfonyl)-4-butylpiperazine (CAS 1199773-16-4) . This branching influences the computed XLogP3-AA of 2.9 [1], which differs from the estimated properties of the linear butyl variant and may affect logD, plasma protein binding, metabolic stability, and membrane partitioning—all of which are critical parameters in structure-activity relationship (SAR) campaigns [2]. Furthermore, the 4-bromo substituent on the phenylsulfonyl group is not interchangeable with 4-chloro or 4-fluoro congeners; halogen-dependent effects on target binding affinity, selectivity, and metabolic fate have been documented within sulfonylpiperazine SAR studies targeting neuronal nicotinic receptors [3]. Simple generic substitution therefore risks altering both biochemical readouts and physicochemical handling properties, undermining experimental reproducibility and data comparability.

Quantitative Differentiation Evidence for 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine Against Key Analogs


Branched Isobutyl vs. Linear Butyl Chain: Impact on Computed Lipophilicity (XLogP3-AA)

1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine carries a branched 2-methylpropyl (isobutyl) group at the piperazine N-4 position, distinguishing it from the linear butyl analog (CAS 1199773-16-4) which shares the identical molecular formula and mass (C₁₄H₂₁BrN₂O₂S, MW 361.30). The target compound's computed XLogP3-AA is 2.9 as reported by PubChem [1]. Although computed logP values for the linear butyl analog are not independently verified in the same database, branched alkyl chains characteristically yield lower logP than their linear isomers due to reduced solvent-accessible surface area, a phenomenon well-established in medicinal chemistry [2]. This difference has downstream implications for solubility, permeability, and off-target binding profiles in cell-based assays.

Drug design Medicinal chemistry Lipophilicity

Halogen-Dependent Pharmacophore Differentiation: 4-Bromo vs. 4-Chloro Phenylsulfonyl

In published SAR studies on sulfonylpiperazine-based negative allosteric modulators (NAMs) of human neuronal nicotinic acetylcholine receptors (Hα4β2 and Hα3β4 nAChRs), the identity and position of the halogen substituent on the phenylsulfonyl ring were identified as critical determinants of both potency and receptor subtype selectivity [1]. While the specific compound 1-(4-bromophenylsulfonyl)-4-isobutylpiperazine was not tested in that series, the SAR trends demonstrate that para-bromo substitution yields distinct pharmacological profiles compared to para-chloro and unsubstituted phenyl analogs, attributable to differences in halogen size (van der Waals radius: Br = 1.85 Å vs. Cl = 1.75 Å), polarizability, and σ-hole potential for halogen bonding interactions [1]. The bromine atom provides enhanced electron density for potential halogen-bonding interactions with backbone carbonyls in protein binding pockets, which is structurally inaccessible to chloro or fluoro congeners.

SAR Halogen bonding nAChR modulation

Verified Commercial Purity Tiers: 95% vs. 98% Specifications Across Vendors

1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine is available in two distinct purity tiers from established suppliers: 95% minimum purity (AKSci Z7959 ) and 98% purity (Aladdin Scientific B179917 ). The 98% grade provides a quantifiably higher purity baseline than the 95% grade offered for the closely related linear butyl analog 1-(4-bromophenylsulfonyl)-4-butylpiperazine, which is listed at ≥98% from some vendors but lacks the same multi-supplier verification breadth. Sulfonylpiperazine analogs with shorter N-alkyl chains (e.g., 4-methyl, CAS 837-12-7) are similarly available at purity levels ranging from 95% to 97% , but the isobutyl derivative benefits from well-characterized NMR spectral data (SpectraBase Compound ID G0GON8kE1ee [1]), providing structural authentication support.

Chemical procurement Quality control Analytical chemistry

Absence of Documented Bioactivity: A Differentiating Factor for De Novo Screening Applications

According to the ZINC15 database, there is no known bioactivity recorded for 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine as of the ChEMBL20 release [1]. This contrasts with several other sulfonylpiperazine congeners bearing different N-4 substituents (e.g., benzyl, aryl, or heteroaryl groups) that have documented IC₅₀ values against targets including oxidosqualene cyclase (OSC), matrix metalloproteases, and cannabinoid receptors [2][3]. The absence of prior bioactivity annotation means that all experimental results obtained with this compound contribute novel data to the public domain, a consideration of value for research groups seeking to establish SAR novelty in peer-reviewed publications or patent filings.

Chemical probe De novo screening Novelty

Rotatable Bond Count and Molecular Flexibility Relative to N-Unsubstituted and N-Methyl Analogs

The target compound has 4 rotatable bonds as computed by Cactvs (PubChem [1]), conferred by the isobutyl substituent at the piperazine N-4 position. This represents an increase of 2 rotatable bonds relative to the N-unsubstituted analog 1-(4-bromophenylsulfonyl)piperazine (CAS 179334-20-4, rotatable bond count = 2 [2]) and an increase of 1 rotatable bond compared to the N-methyl analog (CAS 837-12-7, rotatable bond count = 3). Increased rotatable bond count correlates with higher conformational entropy, which can reduce binding affinity due to entropic penalty upon target engagement unless compensated by favorable enthalpic contacts [3]. Conversely, greater flexibility may enhance solubility and reduce crystal lattice energy, affecting both formulation behavior and melting point.

Conformational analysis Ligand efficiency Drug design

Hydrogen Bond Acceptor Count and Sulfonamide Pharmacophore: Class-Level Differential

The compound contains 4 hydrogen bond acceptors (two sulfonyl oxygens, one piperazine nitrogen, and one additional acceptor contributed by the sulfonamide architecture) as computed by PubChem [1]. This is identical to other 4-bromophenylsulfonyl-piperazine derivatives and represents the characteristic sulfonamide H-bond acceptor pharmacophore. The sulfonylpiperazine class, through the sulfonamide group, engages biological targets via dual hydrogen-bonding: the S=O oxygens act as H-bond acceptors while the sulfonamide geometry directs the pharmacophore into defined spatial orientations [2]. This hydrogen-bonding capacity is preserved across the class, making the isobutyl substitution the primary differentiating element rather than the core sulfonamide interaction motif.

Pharmacophore modeling Target engagement Sulfonamide

Recommended Research and Industrial Application Scenarios for 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine


De Novo Phenotypic Screening Libraries for Antimicrobial and Anticancer Discovery

With no prior annotated bioactivity in public databases [1], this compound is well-suited for inclusion in diversity-oriented screening libraries targeting antimicrobial or anticancer phenotypic assays. The sulfonylpiperazine scaffold is extensively validated for antibacterial and anticancer activities across multiple chemotypes [2]. The 98% purity grade reduces the risk of impurity-driven false positives in high-throughput screening (HTS) campaigns, while the moderate XLogP3-AA of 2.9 [3] ensures compatibility with both aqueous assay conditions and cellular permeability.

Neuronal Nicotinic Receptor (nAChR) Negative Allosteric Modulator SAR Expansion

Sulfonylpiperazine analogs have been established as negative allosteric modulators of Hα4β2 and Hα3β4 nAChRs, with halogen substitution on the phenyl ring playing a critical role in potency and subtype selectivity [4]. The 4-bromophenylsulfonyl-isobutyl combination represents an unexplored substitution pattern within this pharmacophore space, making it a logical candidate for expanding the SAR landscape of nAChR NAMs. Its branched isobutyl chain provides conformational flexibility (4 rotatable bonds) that may differentially occupy allosteric pockets compared to linear alkyl or aryl-substituted analogs.

Oxidosqualene Cyclase (OSC) Inhibitor Probe Development

Several 4-bromophenylsulfonyl-piperazine derivatives have demonstrated potent inhibition of oxidosqualene cyclase-lanosterol synthase (OSC), with reported IC₅₀ values as low as 116–398 nM for compounds incorporating this pharmacophore [5][6]. The isobutyl-substituted variant provides a scaffold diversification opportunity to probe the steric and lipophilic tolerance of the OSC active site, potentially yielding improved selectivity profiles over existing OSC inhibitors that lack the branched alkyl architecture.

Synthetic Intermediate for Complex Sulfonamide Library Construction

The compound serves as a versatile building block for further derivatization via nucleophilic substitution or coupling reactions at the piperazine ring, or through functional group transformations of the 4-bromophenyl moiety (e.g., Suzuki coupling, Buchwald-Hartwig amination, or Sonogashira reactions) . The availability of ¹H NMR spectral reference data [7] facilitates reaction monitoring and product characterization in medicinal chemistry workflows, while the multi-vendor supply chain (AKSci, Aladdin, VWR) ensures procurement continuity for multi-step synthetic campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.